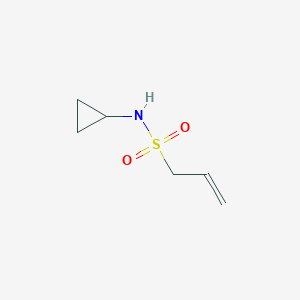
3-Ethynyl-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Ethynyl-2-fluoroaniline is1S/C8H6FN/c1-2-6-4-3-5-7 (10)8 (6)9/h1,3-5H,10H2 . This code provides a detailed description of the molecule’s structure, including the positions of the ethynyl and fluoro groups on the aniline ring. Physical And Chemical Properties Analysis
3-Ethynyl-2-fluoroaniline is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it’s stable at low temperatures .Applications De Recherche Scientifique
Radioligand Development
3-Ethynyl-2-fluoroaniline derivatives have been explored in the development of radioligands for brain imaging. For instance, [11C]SP203, synthesized using precursors related to 3-Ethynyl-2-fluoroaniline, has shown potential as a radioligand for imaging metabotropic glutamate 5 receptors in the monkey brain using positron emission tomography (PET) (Siméon et al., 2012). Similarly, another study synthesized 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, showing high affinity and potency for mGluR5, and labeled it with fluorine-18 for PET imaging (Siméon et al., 2007).
Fluorescence Studies
Compounds with ethynyl groups, like 3-Ethynyl-2-fluoroaniline, have been utilized in studies of solvatochromic properties and fluorescence emission. One such study found that ethynyl-linked compounds exhibited significant advantages in terms of solvatochromism and resistance against photodegradation, suggesting potential applications in fluorescence-based sensors and probes (Tigreros et al., 2014).
Biodegradation Research
Research on the biodegradation of fluoroanilines, such as 3-fluoroaniline, has been conducted to understand their environmental impact and potential for removal. A study identified a bacterial strain capable of degrading 3-fluoroaniline, suggesting a possible pathway for environmental remediation (Zhao et al., 2019).
Chemical Synthesis
3-Ethynyl-2-fluoroaniline and its derivatives have been employed in the synthesis of various compounds. For instance, research on the synthesis of antitumor compounds involved reactions with 2-iodoaniline or 5-fluoro-2-iodoaniline, demonstrating the compound's utility in medicinal chemistry (McCarroll et al., 2007).
Photocatalysis Research
Studies have explored the use of 3-fluoroaniline in photocatalysis. For example, research on the photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) provided insights into the mechanisms of photocatalysis and potential environmental applications (Jackman & Thomas, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas . It’s also recommended to wear protective gloves and eye/face protection when handling this compound .
Propriétés
IUPAC Name |
3-ethynyl-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYLSPDWOMYSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-2-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2844406.png)
![1-(3,4-Dichlorophenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2844408.png)
![7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2844410.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)
![6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2844413.png)



![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)
![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
